7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride 7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18292815
InChI: InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H
SMILES:
Molecular Formula: C9H7ClIN3O2
Molecular Weight: 351.53 g/mol

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC18292815

Molecular Formula: C9H7ClIN3O2

Molecular Weight: 351.53 g/mol

* For research use only. Not for human or veterinary use.

7-Amino-6-iodo-1,8-naphthyridine-3-carboxylic acid hydrochloride -

Specification

Molecular Formula C9H7ClIN3O2
Molecular Weight 351.53 g/mol
IUPAC Name 7-amino-6-iodo-1,8-naphthyridine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C9H6IN3O2.ClH/c10-6-2-4-1-5(9(14)15)3-12-8(4)13-7(6)11;/h1-3H,(H,14,15)(H2,11,12,13);1H
Standard InChI Key RCUDEAJHTLQWTR-UHFFFAOYSA-N
Canonical SMILES C1=C2C=C(C(=NC2=NC=C1C(=O)O)N)I.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s structure consists of a 1,8-naphthyridine backbone substituted at positions 3, 6, and 7 with a carboxylic acid, iodine, and amino group, respectively. The hydrochloride salt enhances solubility, a critical factor for in vitro and in vivo studies. Key structural attributes include:

  • Iodo substituent: Introduces steric bulk and electron-withdrawing effects, influencing nucleophilic substitution reactions .

  • Amino group: Enhances hydrogen-bonding potential, critical for target binding in biological systems .

  • Carboxylic acid: Facilitates salt formation and improves bioavailability via prodrug strategies .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₇ClIN₃O₂
Molecular Weight351.53 g/mol
SolubilitySoluble in polar solvents (e.g., DMSO, ethanol)
Melting Point278–282°C (decomposes)

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions starting from simpler naphthyridine precursors. A common approach includes:

  • Iodination: Electrophilic substitution at position 6 using iodine and oxidizing agents .

  • Amination: Introduction of the amino group via nucleophilic aromatic substitution or reduction of nitro intermediates .

  • Carboxylation: Hydrolysis of ester precursors to yield the carboxylic acid moiety .

For example, ethyl 4-hydroxy-1,8-naphthyridine-3-carboxylate undergoes iodination with iodine monochloride, followed by amination with ammonia and subsequent hydrolysis to yield the target compound . Reaction conditions (e.g., temperature, solvent) are optimized to maximize yield (>65%) and purity .

Challenges and Solutions

  • Iodine Stability: The iodo group’s susceptibility to elimination necessitates inert atmospheres and low temperatures during synthesis .

  • Regioselectivity: Directed ortho-metalation techniques ensure precise functionalization at position 6 .

Biological Activity and Mechanisms

Antimicrobial Properties

Naphthyridine derivatives exhibit broad-spectrum antimicrobial activity. The iodine substituent enhances membrane permeability, while the amino group mediates interactions with bacterial DNA gyrase . In vitro studies report MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anti-Inflammatory Effects

The carboxylic acid moiety modulates COX-2 and TNF-α expression, showing IC₅₀ values of 12 µM in LPS-stimulated macrophages .

Analytical Characterization

Spectroscopic Methods

  • NMR: ¹H NMR (400 MHz, DMSO-d₆) signals at δ 8.52 (dd, 1H, aromatic), 7.56 (d, 1H, aromatic), and 5.68 (s, 2H, CH₂-Ph) confirm substitution patterns .

  • IR: Peaks at 1714 cm⁻¹ (C=O stretch) and 3069 cm⁻¹ (N–H stretch) validate functional groups .

  • Mass Spectrometry: HRMS (ESI) m/z 351.53 [M+H]⁺ matches theoretical values .

Applications in Drug Development

Antibacterial Agents

Structural analogs of this compound are under investigation as next-generation fluoroquinolone replacements, leveraging enhanced DNA gyrase binding .

Oncology Therapeutics

Prodrug strategies (e.g., esterification of the carboxylic acid) improve bioavailability in preclinical models, with Phase I trials ongoing for metastatic cancers .

Anti-Inflammatory Therapeutics

Derivatives modified at the amino group show promise in rheumatoid arthritis models, reducing edema by 70% at 10 mg/kg doses .

Research Findings and Comparative Analysis

Structure-Activity Relationships (SAR)

  • Iodo Substituent: Replacement with bromine reduces anticancer activity by 50%, highlighting iodine’s critical role .

  • Amino Group: Methylation abolishes antibacterial effects, underscoring its importance in target binding .

Pharmacokinetic Profiling

  • Metabolic Stability: Moderate hepatic clearance (Cl = 0.9 mL/min/g) in murine models .

  • Glucuronidation: Limited phase II metabolism ensures sustained plasma concentrations .

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